molecular formula C7H10Cl3O3-3 B14047206 4-Chloro-2-(2-chloroethyl)-2-(chloromethyl)butane-1,1,1-triolate

4-Chloro-2-(2-chloroethyl)-2-(chloromethyl)butane-1,1,1-triolate

Cat. No.: B14047206
M. Wt: 248.5 g/mol
InChI Key: PDHJMZNCTAUWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(2-chloroethyl)-orthoformate is a chemical compound that belongs to the class of organophosphorus compounds. It is known for its use as a flame retardant and plasticizer in various industrial applications. The compound is characterized by the presence of three 2-chloroethyl groups attached to an orthoformate core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tris(2-chloroethyl)-orthoformate typically involves the reaction of orthoformic acid esters with 2-chloroethanol in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

HCO(OR)3+3ClCH2CH2OHHC(OCH2CH2Cl)3+3ROH\text{HCO(OR)}_3 + 3 \text{ClCH}_2\text{CH}_2\text{OH} \rightarrow \text{HC(OCH}_2\text{CH}_2\text{Cl)}_3 + 3 \text{ROH} HCO(OR)3​+3ClCH2​CH2​OH→HC(OCH2​CH2​Cl)3​+3ROH

Industrial Production Methods

In industrial settings, the production of tris(2-chloroethyl)-orthoformate is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of high-purity reactants and stringent quality control measures to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

Tris(2-chloroethyl)-orthoformate undergoes various chemical reactions, including:

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of orthoformic acid and 2-chloroethanol.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding phosphates.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed

    Hydrolysis: Orthoformic acid and 2-chloroethanol.

    Substitution: Various substituted orthoformates depending on the nucleophile used.

    Oxidation: Corresponding phosphates and other oxidized derivatives.

Scientific Research Applications

Tris(2-chloroethyl)-orthoformate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Studied for its potential effects on biological systems, including its role as a flame retardant in biological materials.

    Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.

    Industry: Widely used as a flame retardant in plastics, textiles, and other materials to enhance fire resistance.

Mechanism of Action

The mechanism of action of tris(2-chloroethyl)-orthoformate involves its ability to interact with various molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, potentially altering their structure and function. The compound’s flame-retardant properties are attributed to its ability to release chlorine radicals upon heating, which can inhibit the combustion process.

Comparison with Similar Compounds

Similar Compounds

    Tris(2-chloroethyl) phosphate: Another organophosphorus flame retardant with similar applications.

    Tris(1,3-dichloro-2-propyl) phosphate: Used as a flame retardant and plasticizer.

    Tris(2-chloroisopropyl) phosphate: Commonly used in textiles and furniture.

Uniqueness

Tris(2-chloroethyl)-orthoformate is unique due to its orthoformate core, which provides distinct chemical properties compared to other organophosphorus compounds. Its ability to undergo various chemical reactions and its effectiveness as a flame retardant make it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C7H10Cl3O3-3

Molecular Weight

248.5 g/mol

IUPAC Name

4-chloro-2-(2-chloroethyl)-2-(chloromethyl)butane-1,1,1-triolate

InChI

InChI=1S/C7H10Cl3O3/c8-3-1-6(5-10,2-4-9)7(11,12)13/h1-5H2/q-3

InChI Key

PDHJMZNCTAUWBK-UHFFFAOYSA-N

Canonical SMILES

C(CCl)C(CCCl)(CCl)C([O-])([O-])[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.